molecular formula C19H25N3O2 B6460603 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549063-09-2

3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B6460603
CAS No.: 2549063-09-2
M. Wt: 327.4 g/mol
InChI Key: SUEFZCPMKGOKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.19467705 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a type of glutamate receptor that is critically involved in the central nervous system. It plays a significant role in the regulation of synaptic transmission and neuronal excitability .

Mode of Action

This compound acts as an inhibitor of mGluR2 . It binds to the receptor, reducing its activity. This inhibition can lead to changes in the transmission of signals in the nervous system, particularly those related to glutamate, a key neurotransmitter .

Biochemical Pathways

The inhibition of mGluR2 affects the glutamatergic signaling pathway. Glutamate is the primary excitatory neurotransmitter in the nervous system, and its activity is modulated by various receptors, including mGluR2. By inhibiting mGluR2, this compound can alter the balance of excitatory and inhibitory signals in the brain .

Pharmacokinetics

It has been shown that the compound can cross the blood-brain barrier, indicating good bioavailability in the brain

Result of Action

The inhibition of mGluR2 by this compound has been associated with therapeutic effects in preclinical studies. Specifically, it has been shown to alleviate symptoms in models of schizophrenia . This suggests that the compound could have potential applications in the treatment of neuropsychiatric disorders.

Properties

IUPAC Name

3-[[1-(cyclopropylmethyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-24-16-4-5-17-18(10-16)20-13-22(19(17)23)12-15-6-8-21(9-7-15)11-14-2-3-14/h4-5,10,13-15H,2-3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEFZCPMKGOKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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